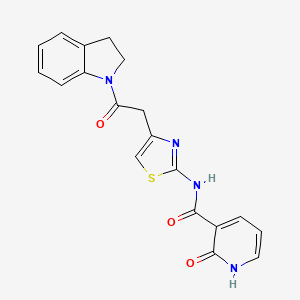
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolin-2-one derivatives are a class of compounds that have been synthesized and studied for their bioactive properties . They have been designed as acetylcholine esterase (AChE) inhibitors, which are used clinically to treat Alzheimer’s disease (AD) .
Synthesis Analysis
The synthesis of similar compounds often involves the incorporation of different moieties into the indolin-2-one structure . For example, 1-benzyl-1H-1,2,3-triazole moiety has been incorporated into indolin-2-one derivatives .Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using various spectroscopic techniques, including multinuclear NMR (1H, 13C and 77Se), IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically characterized by their yield, melting point, and Rf value . For example, one compound was reported as a yellow solid with a yield of 56%, a melting point of 197–198 °C, and an Rf value of 0.53 (DCM: MeOH = 20: 1) .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Studies have focused on synthesizing derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, including O- and N-phenacyl substituted products. These derivatives underwent original rearrangements and cyclizations, leading to the formation of various compounds, including those with structural similarities to the compound of interest. Structural analysis of these compounds was performed using single-crystal diffraction and NMR spectroscopy (Feklicheva et al., 2019).
Antimicrobial Activity
- Research has been conducted on the synthesis of semicarbazide derivatives obtained from reactions involving semicarbazides and isatin. These compounds were screened for antimicrobial activities, indicating potential applications in combating microbial infections (Basavarajaiah & Mruthyunjayaswamy, 2010).
Anticancer Agents
- A study aimed at designing and synthesizing new series of isatin derivatives to enhance cytotoxic activity against carcinogenic cells. The research highlighted the synthesis of derivatives with significant anti-proliferative activities against various human cancer cell lines (Abu‐Hashem & Al-Hussain, 2022).
Novel Synthetic Pathways
- Novel approaches to synthesizing 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives have been explored. This includes the condensation of N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides with thioureas, indicating a broad potential for creating diverse compounds for further evaluation (Balya et al., 2008).
Microwave-Assisted Synthesis
- An environmentally benign procedure under microwave irradiation was used to synthesize 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds. These compounds were evaluated for antimicrobial activity, showing some significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-16(23-9-7-12-4-1-2-6-15(12)23)10-13-11-27-19(21-13)22-18(26)14-5-3-8-20-17(14)25/h1-6,8,11H,7,9-10H2,(H,20,25)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXRKDWKXYJPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

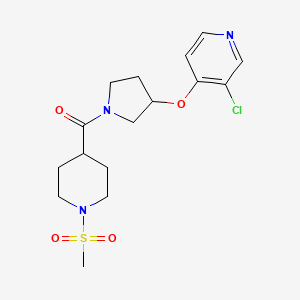
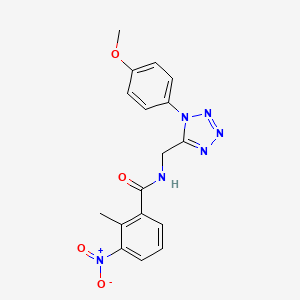
![3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2811767.png)
![N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2811768.png)
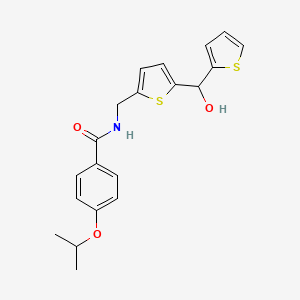
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-fluorobenzamide](/img/structure/B2811771.png)
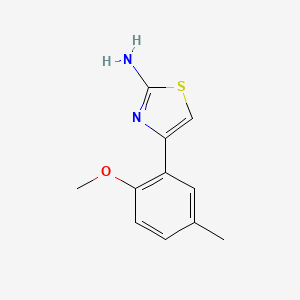
![methyl 5-((N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2811774.png)
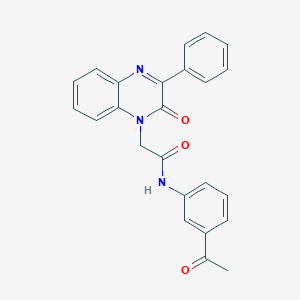
![N-(3-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2811779.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2811782.png)
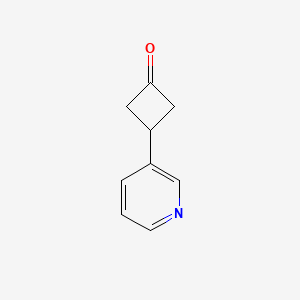
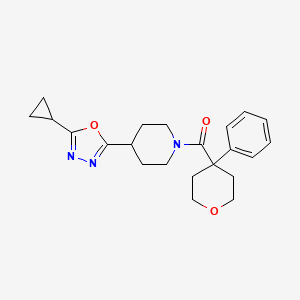
![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2811786.png)